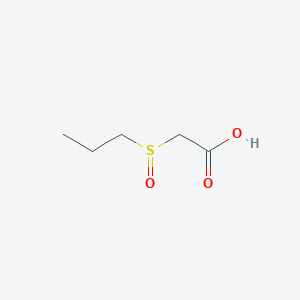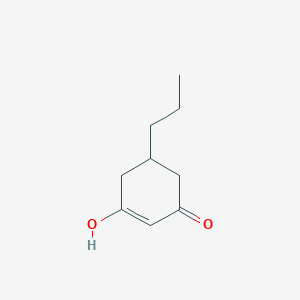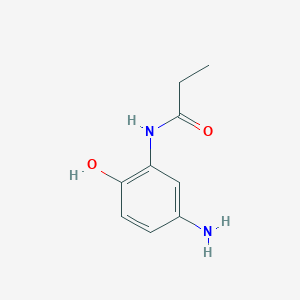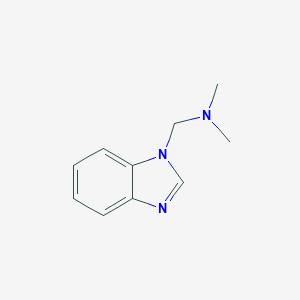
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Overview
Description
8Z,11Z,14Z,17Z-Eicosatetraenoic acid, also known as ω-3 Arachidonic acid, is a rare polyunsaturated fatty acid (PUFA) found in trace amounts in dietary sources . It is an eicosanoid present in marine lipids and is a minor n-3 PUFA . It is known to be essential for infant development and protects against heart disease, hypertension, thrombosis, and autoimmune and inflammatory disorders .
Molecular Structure Analysis
The molecular formula of 8Z,11Z,14Z,17Z-Eicosatetraenoic acid is C20H32O2 . It has four cis double bonds at positions 8, 11, 14, and 17 . The exact mass is 304.24023 .Physical And Chemical Properties Analysis
8Z,11Z,14Z,17Z-Eicosatetraenoic acid has a flash point of 14 °C and should be stored at −20°C . It is soluble in 0.1 M Na2CO3 (1.7 mg/ml), DMF (>100 mg/ml), DMSO (>100 mg/ml), and is miscible in ethanol . It is light sensitive .Scientific Research Applications
Use in Synthesis of Oxylipins
Research by Sanfilippo et al. (2019) highlights the use of vegetable flours as alternatives to purified oxygenase enzymes for preparing oxylipins derived from eicosapentaenoic acid (EPA), including forms of eicosatetraenoic acid. This method offers advantages in enzyme stability and applicability to organic synthesis, with soybean extract producing 15S-hydroxy-eicosapentaenoic acid and oat flour extract yielding different epoxides of EPA (Sanfilippo, Paterna, Biondi, & Patti, 2019).
Mitochondrial Biosynthesis in Yeast
Fox et al. (2000) discuss the biosynthesis of 3R-hydroxy-eicosatetraenoic acid from arachidonic acid by the yeast Dipodascopsis uninucleata, highlighting the role of mitochondria in this process. This synthesis involves CoASH, ATP, NAD+, and Mg2+ and shows the chirality of 3-HETE as 95% R (Fox, Hamberg, Friend, & Ratledge, 2000).
Chemical Elongation of Fatty Acids
Kuklev and Smith (2006) report the synthesis of eicosatetraenoic acid and other fatty acids by elongating alpha-linolenic, stearidonic, and eicosapentaenoic acids. This process yielded eicosatetraenoic acid as a colorless oil, important for biochemical investigations (Kuklev & Smith, 2006).
Role in Lipoxygenase Reaction
Ivanov et al. (2002) synthesized and tested 16-hydroxy-eicosatetraenoic acid as a substrate for lipoxygenases, revealing its effective oxygenation and suggesting its alignment at the active site of enzymes similar to arachidonic acid (Ivanov, Romanov, Groza, Nigam, Kuhn, & Myagkova, 2002).
Potential in Asthma Therapy
The research by Jones (2005) points towards the potential of targeting the OXE receptor, which is activated by 5-oxo-eicosatetraenoic acid, for therapeutic interventions in asthma. This approach could be significant given the role of eosinophils in asthmatic inflammation (Jones, 2005).
Biotechnological Production
Shin et al. (2019) demonstrate the biotechnological production of hydroxylated polyunsaturated fatty acids, including eicosatetraenoic acid derivatives, by recombinant Escherichia coli cells. This production method has potential applications in producing biologically active compounds (Shin, Kang, Seo, Kim, & Oh, 2019).
Quantitative Analysis in Biological Samples
Gachet and Gertsch (2016) developed a method for the quantitative analysis of eicosatetraenoic acid and related compounds in biological samples, which is important for understanding their role in biological processes (Gachet & Gertsch, 2016).
Safety And Hazards
properties
IUPAC Name |
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCSDADVLFHHO-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920517 | |
| Record name | Bishomostearidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8Z,11Z,14Z,17Z-eicosatetraenoic acid | |
CAS RN |
24880-40-8, 2091-26-1 | |
| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bishomostearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bishomostearidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISHOMOSTEARIDONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?
A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []
Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?
A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []
Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?
A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []
Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?
A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.
Q5: What is the bioavailability of orally administered 5,6-DiHETE?
A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []
Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?
A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.
Q7: Where can 5,6-DiHETE be found naturally?
A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []
Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?
A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














